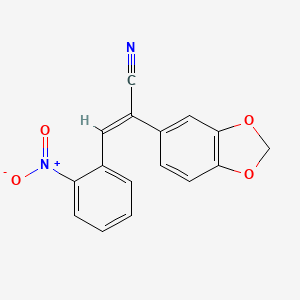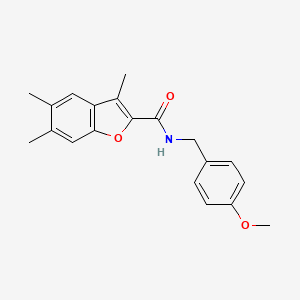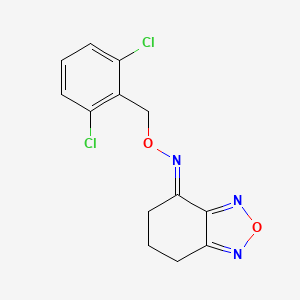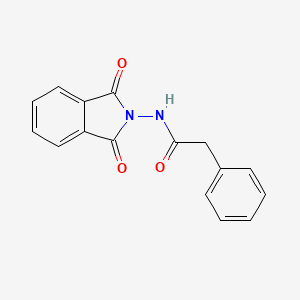![molecular formula C18H15N3O4 B5768823 N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5768823.png)
N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide, also known as compound 1, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of furamide derivatives and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide 1 is not fully understood. However, it is believed that the N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide exerts its effects by interacting with various proteins and enzymes in the body. For example, some studies have shown that N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide 1 can inhibit the activity of certain enzymes involved in cancer cell growth. Additionally, N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide 1 has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which may be involved in its neurological effects.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. For example, some studies have demonstrated that N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide 1 can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide 1 has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. Finally, N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide 1 has been shown to have immunomodulatory effects, which could be useful in the development of new therapies for autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide 1 in lab experiments is its synthetic nature, which allows for consistent and reproducible results. Additionally, N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide 1 has been shown to have a wide range of potential applications in various scientific research fields. However, one limitation of using N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide 1 in lab experiments is its relatively limited availability, which may make it difficult to conduct large-scale studies.
Future Directions
There are several potential future directions for research on N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide 1. One area of interest is the development of new therapies for cancer based on the N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide's anticancer properties. Additionally, further studies are needed to fully understand the N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide's mechanism of action and its potential applications in neurology and immunology. Finally, research on the synthesis of N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide 1 and related derivatives may lead to the development of new N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamides with even greater potential for scientific research applications.
Synthesis Methods
The synthesis of N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide 1 involves the reaction of 2-furancarboxaldehyde with 3-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic anhydride. The resulting product is then treated with N-(2-aminoethyl)acetamide to form the final N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide.
Scientific Research Applications
Compound 1 has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology. Some studies have shown that N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide 1 has anticancer properties and can inhibit the growth of certain types of cancer cells. Other studies have demonstrated that N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide 1 can modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders. Additionally, N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide 1 has been shown to have immunomodulatory effects, which could be useful in the development of new therapies for autoimmune diseases.
properties
IUPAC Name |
N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-17(20-12-14-5-2-8-24-14)15(10-13-4-1-7-19-11-13)21-18(23)16-6-3-9-25-16/h1-11H,12H2,(H,20,22)(H,21,23)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPIKXZTBLJDOL-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C(=O)NCC2=CC=CO2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C(\C(=O)NCC2=CC=CO2)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6656524 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5768742.png)
![2-methyl-N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5768745.png)
![4-{[(4-chlorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5768753.png)

![N-(2-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5768769.png)

![4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5768795.png)
![4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-N-phenyl-1-piperidinecarboxamide](/img/structure/B5768797.png)

![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5768810.png)
![8,8-dimethyl-3-propyl-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5768812.png)


![1-allyl-2-(4-chlorophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5768832.png)